molecular formula C16H10ClNO4S B2985743 N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide CAS No. 850189-76-3

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide

Cat. No.: B2985743
CAS No.: 850189-76-3
M. Wt: 347.77
InChI Key: SJRXNYPDZTYQGD-UHFFFAOYSA-N
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Description

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is a chemical compound developed for research applications. This 1,4-naphthoquinone derivative is supplied For Research Use Only. Researchers investigating novel anticancer agents may find this compound particularly interesting. Studies on structurally similar chlorinated 1,4-naphthoquinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines . These related compounds have shown potent activity against both androgen-dependent and androgen-independent human prostate cancer cells, with research indicating they can induce cell cycle arrest in the G1-phase and promote apoptosis in a time-dependent manner . A notable characteristic of these structural analogs is their selective toxicity, showing significantly greater effect on cancer cells compared to normal bone marrow cell lines in preclinical models . The compound is suitable for use in various biochemical and cellular assays. Store in a sealed container under dry conditions at 2-8°C.

Properties

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4S/c17-13-14(18-23(21,22)10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXNYPDZTYQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chloro-1,4-naphthoquinone as the starting material.

  • Reaction with Benzenesulfonyl Chloride: The naphthoquinone is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure consistency and quality of the final product. The process may also include additional steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with altered properties.

  • Substitution Products: Derivatives with different functional groups introduced.

Scientific Research Applications

Scientific Research Applications of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide and its derivatives have been identified as having significant pharmacological effects associated with antitumor activities . Research indicates that these compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Anticancer Potential

N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB) has demonstrated antitumor activities against prostate cancer cell lines .

  • In vitro effects on prostate cancer: NCDDNB was evaluated on androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines, and on a normal bone marrow cell line (HS-5) .
  • Cytotoxicity: NCDDNB showed significant anti-tumor activities with IC50 values of 2.5, 2.5, 6.5, and 25 μM on CWR-22, PC-3, DU-145, and HS-5 cells, respectively .
  • Cell cycle regulation: NCDDNB arrested PC-3, DU-145, and CWR-22 cells in the G1-phase of the cell cycle, but had no effect on the cell cycle progression in the HS-5 bone marrow cell line .
  • Apoptosis: NCDDNB induced apoptosis in the androgen-independent PC-3 cells in a time-dependent manner, with the apoptotic apex at day 5 of treatment. NCDDNB-induced apoptosis in DU-145 and CWR-22 cells peaked at day 3 of treatment .

Antimicrobial Activity

Benzenesulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities . Research has demonstrated that related compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Other Potential Activities

Mechanism of Action

The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and pharmacological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aryl or benzenesulfonamide groups significantly alter physicochemical and biological properties:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
BC-23 (Target Compound) 3-Chlorophenyl 439.87 168–172 Proteasome inhibition (CT-L selective)
Compound 22 4-Chlorophenyl 439.87 222–223 Not reported (structural analog)
Compound 51 4-Methylphenyl Not reported Not reported Anti-Chikungunya virus (99% inhibition at CC₅₀ = 281 µM)
Compound 52 4-Nitrophenyl Not reported Not reported Anti-Chikungunya virus (98% inhibition at CC₅₀ = 540 µM)
Compound 23 3-Formylphenyl 434.41 200–201 Not reported (structural probe)
Compound 25 Furan-2-yl 409.42 144–146 Not reported (distinct electronic properties)

Key Observations :

  • Chlorine Position : BC-23 (3-chloro) and Compound 22 (4-chloro) share the same molecular weight but differ in melting points (168–172°C vs. 222–223°C ), suggesting divergent crystallinity due to halogen positioning .
  • Electron-Withdrawing Groups : Nitro (Compound 52) and formyl (Compound 23) substituents reduce antiviral or cytotoxic potency compared to chloro derivatives, likely due to altered electronic profiles affecting target binding .

Modifications to the Sulfonamide Side Chain

Variations in the sulfonamide’s N-substituent influence solubility and bioactivity:

Compound N-Substituent Molecular Weight (g/mol) Yield (%) Key Property Reference
BC-23 Pyridin-2-yl 439.87 47–58%* Proteasome inhibition
4-((3-Chloro...yl)amino)-N-phenethyl Phenethyl Not reported 56 Enhanced lipophilicity (logP)
Compound 5i 3-Chlorophenyl-benzamide Not reported 77 Cytotoxic activity (apoptosis inducer)
Compound 13l Carbamimidoyl Not reported Not reported Improved aqueous solubility

Key Observations :

  • Pyridine vs. Phenethyl : BC-23’s pyridin-2-yl group may enhance hydrogen bonding with proteasome active sites compared to phenethyl derivatives, which prioritize membrane permeability .
  • Benzamide Derivatives : Compound 5i replaces sulfonamide with benzamide, demonstrating cytotoxic activity but distinct mechanisms (apoptosis vs. proteasome inhibition) .

Key Observations :

  • Antiviral vs. Anticancer : Chlorophenyl derivatives (BC-23, 51, 52) show divergent activities, highlighting the role of target specificity in modifying therapeutic outcomes .

Biological Activity

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (commonly referred to as NCDDNB) is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews its biological activity, focusing on cytotoxic effects, mechanisms of action, and structural characteristics based on various studies.

Chemical Structure and Properties

NCDDNB is characterized by the presence of a naphthoquinone moiety, which is known for its pharmacological activities. The compound has the following chemical structure:

  • Molecular Formula : C16H14ClN2O4
  • Molecular Weight : 327.72 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 2

Cytotoxic Effects

A pivotal study evaluated the in vitro cytotoxic effects of NCDDNB on human prostate cancer cell lines, including androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) cells. The findings indicated:

Cell LineIC50 (μM)Effect on Cell CycleApoptosis Induction
CWR-222.5G1-phase arrestYes
PC-32.5G1-phase arrestHighest at day 5
DU-1456.5G1-phase arrestYes
HS-5 (Normal)25No effectNo

The study demonstrated that NCDDNB significantly inhibited cell viability in cancer cell lines while sparing normal bone marrow cells (HS-5), indicating a selective cytotoxic profile against cancer cells .

The mechanism through which NCDDNB exerts its anticancer effects involves several pathways:

  • Cell Cycle Regulation : NCDDNB induces G1-phase arrest in cancer cells, preventing progression to DNA synthesis and mitosis.
  • Apoptosis Induction : The compound promotes apoptosis in prostate cancer cells, particularly in androgen-independent lines like PC-3. This was evidenced by increased apoptotic markers at specific time points during treatment .
  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to increase ROS levels, leading to oxidative stress that can trigger apoptosis .

Structural Insights

The crystal structure of NCDDNB reveals important interactions that may contribute to its biological activity:

  • Molecules are linked by weak C—H···O hydrogen bonds and π—π stacking interactions between naphthoquinone rings.
  • The dihedral angle between the imide group and the naphthoquinone moiety suggests potential for conformational flexibility that may influence binding to biological targets .

Case Studies and Comparative Analysis

A comparative analysis with other naphthoquinone derivatives shows that while many exhibit anticancer properties, NCDDNB's selective toxicity towards cancer cells with minimal impact on normal cells is noteworthy. For instance:

Compound NameIC50 (μM)Selectivity Ratio (Cancer/Normal)
NCDDNB2.5 (CWR-22)High
Menadione10Moderate
Plumbagin15Low

This selectivity makes NCDDNB a promising candidate for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a representative procedure involves reacting naphthoquinone derivatives with arylboronic acids using Pd(PPh₃)₂Cl₂ as a catalyst in tetrahydrofuran (THF) under reflux, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradient elution). Yields range from 45–58%, depending on substituents and reaction conditions . Optimization strategies include:

  • Adjusting molar ratios of reactants (e.g., 1:1.2 ratio of naphthoquinone to arylboronic acid).
  • Using saturated aqueous NaHCO₃ to maintain pH and stabilize intermediates.
  • Employing gradient elution during column chromatography to separate byproducts effectively .

Q. How is the structural identity of this compound confirmed in synthesized samples?

Methodological Answer: Structural confirmation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.3 ppm) and carbonyl carbons (δ 180–190 ppm). For example, the sulfonamide NH proton appears as a singlet near δ 11.38 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 471.0524) validate the molecular formula .
  • Melting Point : Consistent melting ranges (e.g., 168–172°C for derivatives) confirm purity .

Advanced Research Questions

Q. What methodologies are employed to analyze structure-activity relationships (SAR) of naphthoquinone-based sulfonamide derivatives as proteasome inhibitors?

Methodological Answer: SAR studies involve:

Synthesis of Analogues : Introduce substituents (e.g., nitro, trifluoromethyl) to the benzenesulfonamide or naphthoquinone moieties to modulate electronic and steric effects .

Biological Assays : Measure proteasome inhibition (e.g., chymotrypsin-like activity) using fluorogenic substrates (e.g., Suc-LLVY-AMC). IC₅₀ values are calculated from dose-response curves .

Cellular Selectivity : Compare cytotoxicity in malignant vs. normal cells (e.g., BC-23 shows >10-fold selectivity for cancer cells) .

Key Finding : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance inhibitory potency by stabilizing quinone-protein interactions .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Crystallization challenges arise from the compound’s planar aromatic system and polar sulfonamide group. Strategies include:

  • Solvent Optimization : Use mixed solvents (e.g., DCM/methanol) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth.
  • Hydrogen-Bonding Additives : Co-crystallize with small molecules (e.g., acetic acid) to stabilize lattice interactions .
    Refinement using SHELXL resolves disordered regions, with hydrogen-bond geometries (e.g., D–H···A distances of 2.1–2.5 Å) confirming packing stability .

Q. How do researchers resolve contradictions in biological activity data between in vitro and cellular models?

Methodological Answer: Discrepancies often stem from:

  • Solubility Issues : Poor aqueous solubility (e.g., logP >3) limits cellular uptake. Use dimethyl sulfoxide (DMSO) carriers ≤0.1% to avoid cytotoxicity .
  • Metabolic Instability : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., quinone reduction).
  • Off-Target Effects : Perform kinome-wide profiling to rule out kinase inhibition .

Case Study : BC-23 shows potent in vitro proteasome inhibition (IC₅₀ = 0.5 µM) but reduced cellular efficacy due to efflux pumps. Co-administration with verapamil (P-gp inhibitor) restores activity .

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